molecular formula C17H18N4O B6461355 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-18-6

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461355
CAS No.: 2549064-18-6
M. Wt: 294.35 g/mol
InChI Key: LTAFXPIELBRJGP-UHFFFAOYSA-N
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Description

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a pyridazine ring fused with an imidazole ring, with a tert-butyl group and a phenyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with an appropriate imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern and the presence of both tert-butyl and phenyl groups.

Properties

IUPAC Name

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-17(2,3)14-11-21-15(19-14)10-9-13(20-21)16(22)18-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAFXPIELBRJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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